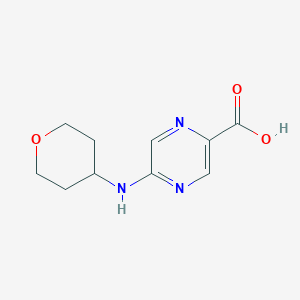

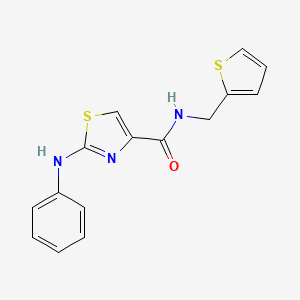

![molecular formula C24H16F3N3O B2526513 6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-48-9](/img/structure/B2526513.png)

6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, the authors describe the synthesis of a new series of 4-amino-1-(unsubstituted and chloro or fluoro substituted benzyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-ones. The process involves the reaction of these compounds with sodium azide in concentrated sulfuric acid to yield the corresponding derivatives . Although the specific compound "6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline" is not mentioned, the described methodology could potentially be adapted for its synthesis by altering the substitution pattern on the benzyl and quinoline components.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a pyrazolo[3,4-b]quinoline core, which can be further substituted with various functional groups to yield different derivatives. The presence of fluoro substituents, as seen in the compound of interest, is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The second paper discusses the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione and its subsequent reactions with diamines to yield bis[(aminoalkyl)amino]-benzo[g]quinoline diones . This demonstrates the reactivity of fluoro-substituted quinolines towards nucleophilic substitution reactions, which could be relevant for the chemical reactions analysis of "6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline". The fluoro groups could be displaced by nucleophiles, leading to a variety of derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of fluoro and methoxy groups is expected to affect the compound's lipophilicity, boiling point, melting point, and solubility. The electronic effects of these substituents could also impact the compound's UV absorption, fluorescence, and NMR characteristics. However, without specific data on "6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline", these properties can only be hypothesized based on the general behavior of similar fluoro-substituted quinoline derivatives .

Scientific Research Applications

Fluorescent Dyes and Biochemical Applications

Quinoline derivatives, including structures similar to 6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, are known for their efficient fluorescent properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems. Their applications extend to DNA fluorophores based on fused aromatic systems, highlighting the ongoing search for compounds that are more sensitive and selective, with potential roles as antioxidants and radioprotectors I. Aleksanyan, L. Hambardzumyan, 2013.

Antimicrobial and Antitubercular Agents

Novel hexahydro-2H-pyran[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through a Povarov reaction, exhibited significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. Among the compounds screened, several demonstrated potent antitubercular effects, underscoring the potential of quinoline derivatives in developing new antimicrobial agents S. Kantevari, et al., 2011.

Estrogen Receptor Ligands

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor involved the functionalization of 2,3-dihydro-lH-quinolin-4-ones with various acylating agents. This research illustrates the chemical versatility of quinoline derivatives and their potential application in designing receptor-targeted pharmaceuticals K. Kasiotis, N. Fokialakis, S. Haroutounian, 2006.

Nucleophilic Substitution Reactivities

Research into unsymmetrical difluoroaromatic compounds, including structures akin to 6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, explored their reactivities in nucleophilic substitution. This study contributes to understanding the synthesis and potential applications of difluoroaromatic compounds in creating high-molecular-weight polyethers M. L. Keshtov, et al., 2002.

Synthesis and Characterization of Quinoline Derivatives

The synthesis of quinoline derivatives, including the targeted compound, involves various chemical transformations that yield compounds with potential applications in pharmaceutical development and material science. Studies focus on the synthesis, characterization, and evaluation of these compounds' biological activities and physical properties, demonstrating the broad applicability of quinoline derivatives in scientific research K. Sureshkumar, et al., 2017.

properties

IUPAC Name |

6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3N3O/c1-31-18-7-5-15(6-8-18)22-20-13-30(12-14-3-2-4-16(25)9-14)24-19(23(20)29-28-22)10-17(26)11-21(24)27/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSJDVVAEYDYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2526430.png)

![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)

![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)

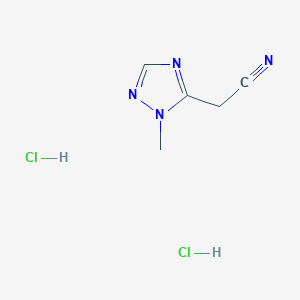

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)

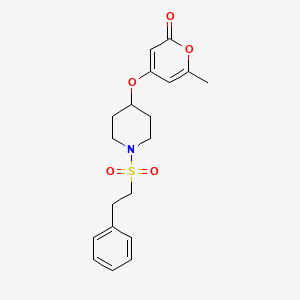

![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)

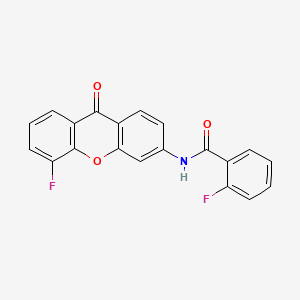

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)

![1-methyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526452.png)

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)